Tetrakis(ethylmethylamido)titanium(IV), often abbreviated as TEMAT, is a metalorganic compound widely utilized as a precursor in various material deposition techniques, particularly in the semiconductor industry. It belongs to the class of titanium amides, characterized by the presence of titanium-nitrogen bonds. TEMAT plays a crucial role in scientific research, particularly in the fields of microelectronics, surface science, and materials science, due to its ability to decompose at relatively low temperatures and deposit high-quality thin films. [, , , , , , ]
Tetrakis(ethylmethylamido)titanium(IV) is a metalorganic compound with the molecular formula CHNTi and a molar mass of 280.28 g/mol. It is classified as an organometallic compound due to its metal-carbon interactions, specifically involving titanium and organic amido ligands. This compound is primarily utilized in various scientific applications, particularly in the field of thin film deposition.
Tetrakis(ethylmethylamido)titanium(IV) falls under the category of metalorganic compounds, which are known for their unique properties influenced by both the metal center and the organic ligands attached to it. This classification is significant as it affects the compound's reactivity and stability in various chemical processes .
The synthesis of tetrakis(ethylmethylamido)titanium(IV) generally involves the reaction of titanium tetrachloride with ethylmethylamine in a controlled environment to ensure the exclusion of moisture and air. The following steps outline a typical synthesis route:
The synthesis requires careful handling of reagents due to their reactivity, particularly titanium tetrachloride, which can react violently with water. Moreover, the use of organolithium compounds may be involved in some synthetic routes to facilitate the formation of amido ligands .
Tetrakis(ethylmethylamido)titanium(IV) undergoes several important chemical reactions:
The reactions typically require controlled conditions to prevent unwanted side reactions or degradation of the product. The hydrolysis reaction is particularly significant as it dictates storage and handling protocols for safety.
The mechanism by which tetrakis(ethylmethylamido)titanium(IV) functions primarily revolves around its role as a precursor in chemical vapor deposition processes. When heated or subjected to plasma conditions, it decomposes to form titanium nitride or titanium dioxide films on substrates.
During deposition:
Tetrakis(ethylmethylamido)titanium(IV) has several significant applications:
The primary industrial synthesis of Tetrakis(ethylmethylamido)titanium(IV) (TEMATi) employs metathesis reactions between titanium tetrachloride (TiCl₄) and lithium ethylmethylamide (LiNEtMe). This route leverages the nucleophilic displacement of chloride ligands by amido groups under inert conditions, yielding TEMATi and lithium chloride as a byproduct [1] [8]. The reaction proceeds as follows:$$\ce{TiCl4 + 4LiNEtMe -> Ti(NEtMe)4 + 4LiCl}$$Critical to this process is the strict exclusion of air and moisture, as both cause ligand hydrolysis or oxidation, leading to reduced purity. The lithium salt intermediate (LiNEtMe) must be synthesized from dimethylamine and n-butyllithium (n-BuLi) prior to the metathesis step [1]. This method parallels the synthesis of Tetrakis(dimethylamido)titanium(IV) (TDMATi), where LiNMe₂ replaces LiNEtMe [7] [8].
Key process parameters:
Table 1: Synthesis Routes for TEMATi Precursors
Precursor | Lithium Salt | Reaction Solvent | Yield (%) | Purity Threshold |
---|---|---|---|---|
TiCl₄ | LiNEtMe | Aliphatic hydrocarbons | 85–92 | ≥99.99% |
TiCl₄ | LiNMe₂ | Ethers/THF | 88–95 | ≥99.99% |
Solvent choice directly impacts ligand coordination efficiency and product stability. Non-polar aliphatic hydrocarbons (e.g., n-hexane, n-heptane) are preferred over ethers (e.g., THF) due to their:
Atmosphere control is achieved using nitrogen or argon blankets during synthesis and purification. Oxygen levels below 1 ppm are critical, as TEMATi readily oxidizes, forming titanium oxynitrides that compromise performance in semiconductor applications [1] [2]. Additionally, moisture traps (e.g., molecular sieves) are integrated into solvent delivery systems to maintain water concentrations at <5 ppm [1].
Ligand design considerations:
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